molecular formula C19H21ClN2O2S B2585819 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 2034496-78-9

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2585819
CAS No.: 2034496-78-9
M. Wt: 376.9
InChI Key: MGXVMXOIZZJVGQ-UHFFFAOYSA-N
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Description

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the chloropyridinyl intermediate: This step involves the chlorination of pyridine to obtain 3-chloropyridine.

    Preparation of the piperidinyl intermediate: Piperidine is reacted with an appropriate reagent to introduce the desired functional group.

    Coupling reaction: The chloropyridinyl intermediate is reacted with the piperidinyl intermediate under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one: Unique due to its combination of functional groups.

    1-(4-((3-Bromopyridin-4-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one: Similar structure but with a bromine atom instead of chlorine.

    1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(methylthio)propan-1-one: Similar structure but with a methylthio group instead of a phenylthio group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to similar compounds. This makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. Characterized by a chloropyridinyl moiety, a piperidinyl group, and a phenylthio-propanone framework, this compound may exhibit significant biological activities, including receptor binding and enzyme inhibition.

The molecular formula of this compound is C19H21ClN2O3C_{19}H_{21}ClN_{2}O_{3} with a molecular weight of approximately 360.84 g/mol. Its unique structural features contribute to its pharmacological profile, making it a candidate for various therapeutic applications.

Research indicates that the compound interacts with multiple biological targets, which may include:

  • Receptor Binding : The presence of the chloropyridinyl group enhances binding affinity to certain receptors involved in neurotransmitter systems.
  • Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

  • Antiproliferative Effects : Studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting potential anticancer properties.
Cell LineIC50 Value (μM)Reference
MCF-7 (Breast)10.5
HCT116 (Colon)6.2

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels could provide therapeutic benefits in conditions such as Alzheimer's disease.

Case Studies

Case Study 1: Anticancer Activity
A study investigating the cytotoxicity of the compound against human breast cancer cells (MCF-7) revealed an IC50 value of 10.5 μM, indicating significant antiproliferative activity. Further investigations into its mechanism suggested that it induces apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Potential
In another study focusing on neuroprotection, the compound was tested in models of oxidative stress-induced neuronal damage. Results indicated that it significantly reduced cell death and oxidative stress markers, suggesting its potential as a neuroprotective agent.

Properties

IUPAC Name

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-3-phenylsulfanylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2S/c20-17-14-21-10-6-18(17)24-15-7-11-22(12-8-15)19(23)9-13-25-16-4-2-1-3-5-16/h1-6,10,14-15H,7-9,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXVMXOIZZJVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.